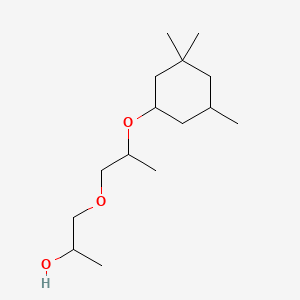
3,3,5-Trimethylcyclohexyl dipropylene glycol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5-Trimethylcyclohexyl dipropylene glycol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclohexyl ring substituted with three methyl groups and two propylene glycol units, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethylcyclohexyl dipropylene glycol typically involves the hydrogenation of isophorone, a process that converts the isophorone into 3,3,5-Trimethylcyclohexanol . This intermediate can then be further reacted with propylene oxide under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts such as palladium on carbon and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous hydrogenation of isophorone in large reactors, followed by the addition of propylene oxide. The reaction mixture is then subjected to distillation and purification steps to isolate the desired product. Industrial production emphasizes efficiency, cost-effectiveness, and adherence to safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,5-Trimethylcyclohexyl dipropylene glycol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium or platinum, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the propylene glycol units can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalysts, elevated temperatures and pressures.
Substitution: Halides, amines, appropriate solvents, and temperature control.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
3,3,5-Trimethylcyclohexyl dipropylene glycol has found applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as an excipient in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 3,3,5-Trimethylcyclohexyl dipropylene glycol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a stabilizing agent for proteins and enzymes, enhancing their activity and stability. The compound’s unique structure allows it to interact with hydrophobic and hydrophilic regions of biomolecules, thereby influencing their conformation and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,5-Trimethylcyclohexanol: A precursor in the synthesis of 3,3,5-Trimethylcyclohexyl dipropylene glycol, known for its use in fragrances and as a solvent.
Dipropylene glycol: A related compound used as a solvent and in the formulation of cosmetics and personal care products.
3,3,5-Trimethylcyclohexyl 3-pyridyl methylphosphonate: An organophosphate nerve agent with distinct toxicological properties.
Uniqueness
This compound stands out due to its dual functionality, combining the properties of both the cyclohexyl ring and the propylene glycol units. This unique structure imparts enhanced solubility, stability, and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
73987-16-3 |
|---|---|
Molekularformel |
C15H30O3 |
Molekulargewicht |
258.40 g/mol |
IUPAC-Name |
1-[2-(3,3,5-trimethylcyclohexyl)oxypropoxy]propan-2-ol |
InChI |
InChI=1S/C15H30O3/c1-11-6-14(8-15(4,5)7-11)18-13(3)10-17-9-12(2)16/h11-14,16H,6-10H2,1-5H3 |
InChI-Schlüssel |
IGNSFDWCYLPZFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)(C)C)OC(C)COCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


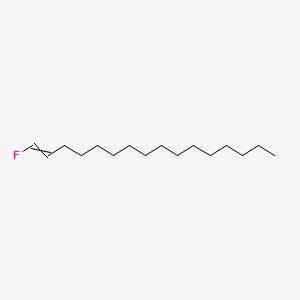
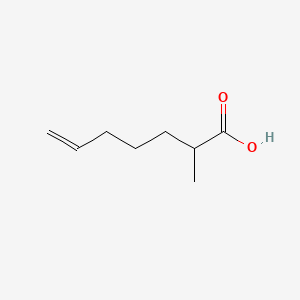

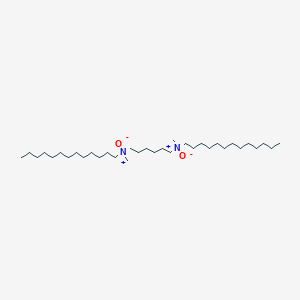

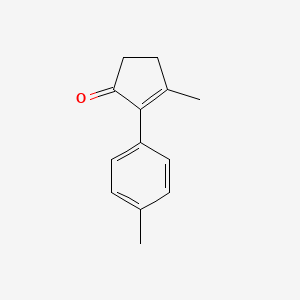
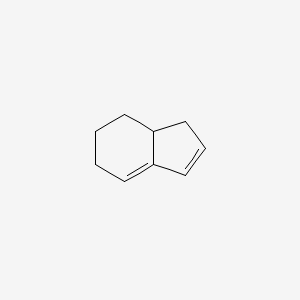
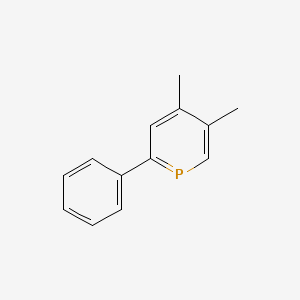
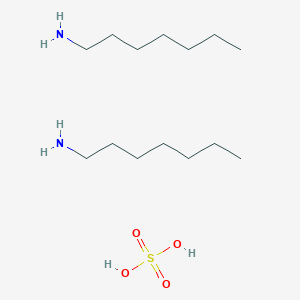
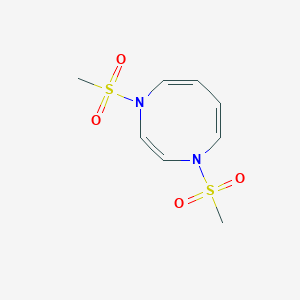
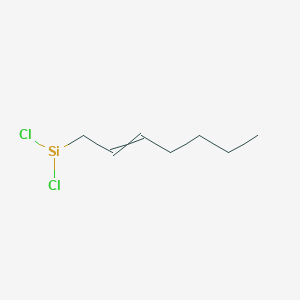
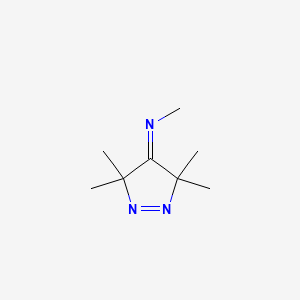
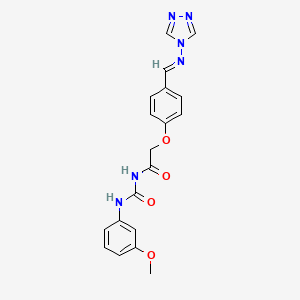
![N~1~,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide)](/img/structure/B14459458.png)
